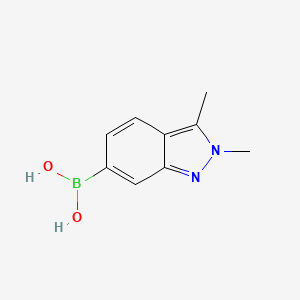

2,3-Dimethyl-2H-indazole-6-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-2H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Métodos De Preparación

The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and boronic acid derivatives.

Reaction Conditions: The key step involves the formation of the boronic acid group on the indazole ring. This can be achieved through various methods, including

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

2,3-Dimethyl-2H-indazole-6-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under appropriate conditions.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Suzuki-Miyaura Coupling: This reaction is particularly significant for forming carbon-carbon bonds, allowing the synthesis of more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various boron reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

2,3-Dimethyl-2H-indazole-6-boronic acid serves as an essential intermediate in the synthesis of pharmaceutical compounds. It has been shown to exhibit antitumor properties, particularly through its involvement in the development of indazole derivatives that target cancer cell lines. Studies indicate that these derivatives can modulate apoptotic pathways and regulate the cell cycle, leading to significant inhibitory effects on cancer proliferation.

2. Organic Synthesis

The compound is extensively utilized in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This property allows researchers to create complex organic molecules that have potential biological activities. For instance, this compound can be employed to synthesize various indazole derivatives that are biologically active against pathogens such as protozoa and fungi .

3. Material Science

In material science, this compound's unique properties make it suitable for developing advanced materials like organic semiconductors and sensors. Its ability to form stable complexes contributes to the fabrication of materials with enhanced electronic properties .

Research has demonstrated that derivatives of indazole exhibit various biological activities. For instance:

- Antiproliferative Activity : A study showed that certain indazole derivatives synthesized from this compound inhibited cell proliferation in cancer models by promoting apoptosis through ROS-mitochondrial pathways .

- Antimicrobial Properties : Some derivatives have shown significant activity against pathogens like Giardia intestinalis and Candida species, suggesting their potential as new therapeutic agents .

Mecanismo De Acción

The mechanism by which 2,3-Dimethyl-2H-indazole-6-boronic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, thereby inhibiting its activity .

Comparación Con Compuestos Similares

2,3-Dimethyl-2H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:

2-Methyl-2H-indazole-6-boronic acid: This compound is similar but lacks the additional methyl group at the 3-position, which may affect its reactivity and applications.

Indazole-6-boronic acid:

The presence of the additional methyl groups in this compound can enhance its stability and reactivity, making it a unique and valuable compound for various applications.

Actividad Biológica

2,3-Dimethyl-2H-indazole-6-boronic acid is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Synthesis of this compound

The synthesis of 2,3-dimethyl-2H-indazole derivatives typically involves several steps including the formation of the indazole core followed by boron functionalization. Various methods such as Suzuki coupling and other boronic acid reactions are employed to introduce boron into the indazole structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2H-indazole derivatives. For example, compounds derived from 2H-indazole have shown significant activity against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica. Specifically, certain derivatives exhibited potency greater than metronidazole, a widely used antiprotozoal drug.

| Compound | Activity Against G. intestinalis | Activity Against E. histolytica |

|---|---|---|

| Compound 18 | 12.8 times more active than metronidazole | Significant inhibition observed |

| Compound 23 | Comparable activity to metronidazole | Notable growth inhibition |

These findings suggest that this compound and its derivatives could serve as promising candidates for further development in treating parasitic infections .

Anti-inflammatory Activity

Indazoles have also been evaluated for their anti-inflammatory properties. Certain derivatives showed inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The ability to inhibit COX-2 suggests that these compounds may mitigate inflammation associated with infections caused by protozoa like E. histolytica.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for pathogen survival.

- Receptor Binding : It could interact with receptors involved in inflammatory pathways.

- Cytotoxicity : Some studies indicate low cytotoxicity in human cell lines, suggesting a favorable safety profile .

Case Studies

Several case studies have documented the efficacy of 2H-indazole derivatives in clinical and laboratory settings:

-

Study on Antiprotozoal Activity : A comprehensive evaluation showed that several synthesized indazole derivatives had IC50 values indicating potent antiprotozoal activity against multiple strains of protozoa.

- Key Findings :

- Compounds were more effective than metronidazole against G. intestinalis.

- Selectivity towards protozoan targets with minimal effects on bacterial strains.

- Key Findings :

- COX-2 Inhibition Study : In vitro assays demonstrated that selected indazole derivatives inhibited COX-2 at concentrations as low as 10 µM, indicating potential for dual action against inflammation and infection .

Propiedades

IUPAC Name |

(2,3-dimethylindazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEURACXBMNIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.